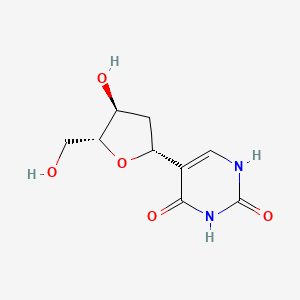
5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine
Overview
Description
5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine is a chemical compound with the CAS Number: 887707-27-9 . It has a molecular weight of 303.02 . It is a yellow to brown solid and is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including 5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine, has been discussed in several papers . For example, the synthesis of tipranavir, which involves the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis
The molecular structure of 5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine includes a pyridine ring with a trifluoromethyl group, an iodine atom, and a methoxy group attached to it . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine derivatives .Chemical Reactions Analysis
While specific chemical reactions involving 5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine are not mentioned in the search results, it is known that trifluoromethylpyridines are used in various chemical reactions in the agrochemical and pharmaceutical industries .Physical And Chemical Properties Analysis
5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine is a yellow to brown solid . It should be stored at a temperature of 2-8°C . More specific physical and chemical properties such as solubility and density were not found in the search results.Scientific Research Applications
Importance in Medicinal Chemistry
Pyridine derivatives, including structures akin to 5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine, have been identified as crucial in medicinal chemistry due to their diverse biological activities. These compounds are known to exhibit antifungal, antibacterial, antioxidant, analgesic, and anticancer properties, making them valuable for drug development and therapeutic applications (Altaf et al., 2015). The versatility of pyridine derivatives in engaging with biological targets underscores their potential for creating novel treatments for a range of diseases.
Role in Agrochemical Discovery
The discovery of pyridine-based agrochemicals, leveraging methods such as Intermediate Derivatization Methods, highlights the pivotal role these compounds play in developing pesticides, fungicides, and herbicides. Pyridine derivatives, through structural modification and functionalization, offer pathways to new agrochemicals that meet evolving market demands and agricultural challenges (Guan et al., 2016). This application area is crucial for enhancing crop protection and food security.
Contributions to Chemosensing
Pyridine derivatives are instrumental in the development of chemosensors due to their high affinity for various ions and neutral species. These compounds serve as effective chemosensors for detecting a wide range of species, including anions, cations, and neutral molecules, in diverse sample matrices. Their utility in environmental, agricultural, and biological analysis emphasizes their importance in analytical chemistry, offering tools for sensitive and selective detection (Abu-Taweel et al., 2022).
Advancement in Synthetic Methodologies
The development and optimization of synthetic pathways for pyridine derivatives, including potential methods applicable to 5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine, are critical for expanding their applications in various fields. Research into catalytic processes, intermediate derivatization, and novel synthetic routes enhances the accessibility and functional diversity of these compounds, facilitating their use in research and industry (Reddy et al., 2012).
Safety And Hazards
The safety information for 5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures to follow if swallowed or if it comes into contact with skin or eyes .
Future Directions
Trifluoromethylpyridines, including 5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine, are key structural motifs in active agrochemical and pharmaceutical ingredients . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names, and several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
properties
IUPAC Name |
5-iodo-2-methoxy-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3INO/c1-13-6-5(7(8,9)10)2-4(11)3-12-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWCSGKWJKJWRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)I)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90470652 | |
| Record name | 5-iodo-2-methoxy-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine | |
CAS RN |
887707-27-9 | |
| Record name | 5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887707-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-iodo-2-methoxy-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Furo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1588949.png)









